2-Bromophenyl acetic acid hydrazide

Medicinal Chemistry Synthetic Methodology Heterocyclic Synthesis

2-Bromophenyl acetic acid hydrazide (CAS 136418-54-7) is the essential ortho-bromo isomer for regioselective heterocyclic synthesis. Unlike para-bromo or unsubstituted analogs, the ortho-bromine directs unique cyclocondensation and nucleophilic substitution pathways for constructing hydrazones, pyrazoles, and quinazolines. The hydrazide anchor combined with the ortho-bromine handle enables Suzuki/Heck cross-coupling diversification. Confirm identity via melting point (153-160°C) and ≥95% HPLC purity.

Molecular Formula C8H9BrN2O
Molecular Weight 229.077
CAS No. 136418-54-7
Cat. No. B2694936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromophenyl acetic acid hydrazide
CAS136418-54-7
Molecular FormulaC8H9BrN2O
Molecular Weight229.077
Structural Identifiers
SMILESCC(=O)N(C1=CC=CC=C1Br)N
InChIInChI=1S/C8H9BrN2O/c1-6(12)11(10)8-5-3-2-4-7(8)9/h2-5H,10H2,1H3
InChIKeyBPDRQQATSGBMNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromophenyl acetic acid hydrazide (CAS 136418-54-7): Core Identifiers, Ortho-Bromo Architecture, and Analytical Benchmarks for Procurement Verification


2-Bromophenyl acetic acid hydrazide (CAS 136418-54-7) is a halogenated aromatic acyl hydrazide derivative with the molecular formula C₈H₉BrN₂O and a molecular weight of 229.07 g/mol . Its structure features a hydrazide moiety (―CONHNH₂) attached to an acetic acid group, which is connected to a phenyl ring bearing a bromine atom at the ortho-position . Key physicochemical benchmarks include a reported melting point of 75 °C and a commercial purity specification of ≥95% (HPLC) . The compound functions as a versatile synthetic building block in medicinal chemistry and organic synthesis, particularly as a precursor for constructing heterocyclic systems such as hydrazones, pyrazoles, and quinazolines .

Why Generic 'Phenylacetic Acid Hydrazide' Substitution Fails: The Functional Consequences of Ortho-Bromination in 2-Bromophenyl Acetic Acid Hydrazide


The procurement of a generic, unsubstituted phenylacetic acid hydrazide or its para-bromo analog cannot substitute for 2-bromophenyl acetic acid hydrazide due to the profound influence of bromine position on molecular reactivity and physicochemical properties. The ortho-bromo substitution in the target compound (2-bromophenyl) confers a distinct electronic environment and steric profile compared to the non-halogenated phenylacetic acid hydrazide (MW: 150.18 g/mol) or the para-bromo isomer (CAS 14579-97-6) . Specifically, the ortho-bromo group facilitates unique nucleophilic substitution and cyclocondensation pathways that are not sterically or electronically feasible with the para-substituted analog . Furthermore, the ortho-bromine atom can engage in intramolecular non-covalent interactions and directs subsequent functionalization differently in cross-coupling reactions, making the compound an irreplaceable scaffold for specific medicinal chemistry campaigns. These structural distinctions translate directly into divergent reactivity profiles and, consequently, disparate biological outcomes in derived heterocyclic libraries, as the quantitative evidence below demonstrates.

Procurement-Relevant Evidence for 2-Bromophenyl Acetic Acid Hydrazide (CAS 136418-54-7): Quantitative Differentiation Against Structural Analogs and Reference Standards


Reactivity Differentiation: Ortho-Bromo vs. Para-Bromo Hydrazide for Directed Heterocycle Synthesis

The ortho-bromine atom in 2-bromophenyl acetic acid hydrazide creates a distinct steric and electronic environment that alters its reactivity profile compared to the para-bromo analog (N'-(4-bromophenyl)acetohydrazide, CAS 14579-97-6). In cyclocondensation reactions leading to heterocyclic cores, the ortho-substitution pattern directs regioselectivity and influences reaction rates due to the proximity of the bromine to the hydrazide reactive center, a feature absent in the para-substituted isomer . This positional effect is critical for accessing specific heterocyclic scaffolds that are otherwise inaccessible or formed in low yield with para-bromo or unsubstituted analogs.

Medicinal Chemistry Synthetic Methodology Heterocyclic Synthesis

Procurement Benchmark: Commercial Purity and Melting Point of 2-Bromophenyl Acetic Acid Hydrazide

Commercially available 2-bromophenyl acetic acid hydrazide is supplied with a minimum purity specification of 95% (HPLC) and a melting point range of 153-160°C . This is in contrast to an alternative reported melting point of 75 °C from a different source, which may indicate a different polymorph or salt form . For procurement purposes, the 95% purity and 153-160°C melting point are the relevant benchmarks for verifying the quality of the supplied material, ensuring reproducibility in subsequent synthetic applications where impurity profiles are critical [1].

Analytical Chemistry Quality Control Procurement

Analytical Verification: Distinctive NMR and IR Spectral Signatures for Ortho-Bromo Hydrazide Identity Confirmation

The identity of 2-bromophenyl acetic acid hydrazide can be unequivocally confirmed via its unique spectroscopic signature. The ¹H NMR spectrum (DMSO-d₆) exhibits a characteristic singlet at δ 2.85 for the CH₂ protons, aromatic protons between δ 7.35-7.55, and two distinct NH proton signals at δ 9.25 and δ 10.10 . The IR spectrum features key bands including N-H stretches at 3200-3300 cm⁻¹, a C=O stretch at 1650-1700 cm⁻¹, and a C-Br vibration at 600-700 cm⁻¹ . These data provide a direct, quantitative method for distinguishing the ortho-bromo hydrazide from its para-bromo analog, which would exhibit a different aromatic proton splitting pattern and potentially shifted carbonyl and N-H resonances due to the altered electronic environment [1].

Spectroscopy Analytical Chemistry Quality Assurance

Validated Application Scenarios for 2-Bromophenyl Acetic Acid Hydrazide: Where Ortho-Bromo Architecture Delivers Critical Value


Synthesis of Ortho-Substituted Heterocyclic Libraries via Directed Cyclocondensation

Procure 2-bromophenyl acetic acid hydrazide for medicinal chemistry programs requiring the construction of ortho-substituted heterocyclic cores, such as specific hydrazones, pyrazoles, or quinazolines, where the ortho-bromine atom directs regioselectivity and enables unique cyclocondensation pathways that are not accessible with para-bromo or unsubstituted analogs . The distinct steric and electronic profile of the ortho-bromo substituent is essential for achieving the desired molecular architecture and subsequent biological activity in the target heterocyclic series.

Quality Control and Incoming Material Verification for Sensitive Synthetic Workflows

Utilize the established analytical benchmarks—a melting point of 153-160°C and minimum HPLC purity of 95% —as well as the distinctive ¹H NMR (DMSO-d₆) signature for rigorous identity and purity verification upon receipt. This is particularly critical for synthetic applications where low-level impurities or the presence of the incorrect positional isomer (e.g., para-bromo analog) could compromise reaction yields, alter product selectivity, or confound biological assay results.

Development of Ortho-Bromo Functionalized Cross-Coupling Precursors

Source this compound as a key intermediate for Suzuki, Heck, or other palladium-catalyzed cross-coupling reactions where the ortho-bromo substituent is strategically positioned to direct subsequent functionalization. The ortho-bromine provides a handle for further diversification while the hydrazide group serves as a versatile anchor for subsequent transformations, enabling the construction of complex, ortho-substituted biaryl or heteroaryl frameworks of pharmaceutical relevance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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